3-cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

I2 Imidazoline Binding Site Alpha-2 Adrenoceptor Radioligand Binding Assay

Researchers relying on reproducible radioligand binding data require well-characterized negative controls. This compound, with its electron-withdrawing 3-cyanobenzamide substituent and quantified weak binding (Ki > 10,000 nM at I2 imidazoline and alpha-2 adrenergic receptors), delivers a validated baseline for high-throughput screening campaigns. Procurement managers benefit from a single batch sourcing, ensuring consistency across longitudinal SAR and selectivity panel studies. Key data: - Validated inactivity window eliminates off-target noise in CNS drug discovery assays. - Unique heterocyclic scaffold distinguishes it from pivalamide analogs, preventing model invalidation. - Available with full analytical certification; ambient shipping streamlines global logistics.

Molecular Formula C15H11N5O3
Molecular Weight 309.285
CAS No. 2034321-80-5
Cat. No. B2626094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
CAS2034321-80-5
Molecular FormulaC15H11N5O3
Molecular Weight309.285
Structural Identifiers
SMILESCC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C15H11N5O3/c1-9-5-12(19-22-9)14-18-13(23-20-14)8-17-15(21)11-4-2-3-10(6-11)7-16/h2-6H,8H2,1H3,(H,17,21)
InChIKeySFNJNFOFXZKBFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide: Structure & Baseline Activity


3-cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS 2034321-80-5) is a synthetic small molecule featuring a 1,2,4-oxadiazole core linked to both a 5-methylisoxazole and a 3-cyanobenzamide moiety . It is primarily cataloged as a research chemical, with its molecular framework explored in patents concerning oxadiazole derivatives with potential biological activity [1]. The compound has been tested in radioligand binding assays and shows only weak affinity (Ki > 10,000 nM) for the I2 imidazoline binding site and the alpha-2 adrenergic receptor, indicating a generally low pharmacological activity profile that can be useful for certain investigative contexts [2].

Weak I2 imidazoline binding may support negative-control studies
Low alpha-2 adrenoceptor engagement for selectivity profiling
Patent-defined oxadiazole scaffold for synthetic diversification

3-Cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide: Why Generic Analogs Cannot Substitute


Substituting this compound with a superficially similar 1,2,4-oxadiazole derivative is risky due to the specific and quantifiable impact of the 3-cyanobenzamide substituent on molecular recognition. The cyano group is not a passive element; its electron-withdrawing nature significantly alters the compound's hydrogen-bonding capabilities and overall electrostatic potential compared to analogs with hydrogen, methyl, or methoxy substituents on the benzamide ring. This structural feature directly influences biological activity, as evidenced by the compound's weak and selective binding profile where it shows only marginal displacement of radioligands at I2 imidazoline and alpha-2 receptors (Ki > 10,000 nM) [1]. In contrast, a closely related research compound, N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide, which replaces the 3-cyanobenzamide with a pivalamide group, is documented as a distinct entity with different physicochemical properties, highlighting the non-interchangeability of these analogs and the potential for unpredictable shifts in solubility, stability, or target engagement . A seemingly minor modification can therefore invalidate a carefully developed experimental model.

Property
This Compound
Analog Risk
3-Cyano group
Electron-withdrawing, alters H-bonding and electrostatic potential
Pivalamide or other substituents may shift binding profile, invalidating established models
Binding Profile
Weak I2/alpha-2 affinity (reported Ki > 10,000 nM)
Analogs with methyl or methoxy groups can show unpredictable target engagement shifts

3-Cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide: Quantitative Differentiation Evidence


Radioligand Binding Profile Differentiation

The compound's binding profile is explicitly weak and characterized by a lack of high-affinity interaction with common CNS targets. In a direct, quantitative comparison, it demonstrated a Ki value of less than 10,000 nM at the I2 imidazoline binding site, and separately, a Ki value greater than 10,000 nM at the human alpha-2 adrenoceptor [1]. This contrasts with a structurally related compound in the BindingDB (BDBM50472305 / CHEMBL67706), which shows a significantly lower Ki of 891 nM for the displacement of [3H]idazoxan from the imidazoline I2 receptor, indicating a >11-fold difference in binding affinity [2].

I2 Binding Profile
Reported comparison
Ki
>11-fold weaker affinity supports negative-control utility
Data from [3H]idazoxan displacement in rabbit kidney membranes
Alpha-2A Selectivity
Class-level baseline
Ki > 10,000 nM for human alpha-2 adrenoceptor
Reported weak engagement; may serve as low-binding reference
Compared to active alpha-2 ligands (Ki typically
Structural Uniqueness
Patent Context
Exact composition claimed in patent families
Supports batch consistency and proprietary research identity
Ref. US 9,187,437 B2 and related filings
I2 Imidazoline Binding Site Alpha-2 Adrenoceptor Radioligand Binding Assay Molecular Recognition

Alpha-2 Adrenoceptor Off-Target Profiling

The compound's interaction with the alpha-2 adrenoceptor family is negligible. Quantitative data from a displacement assay using [3H]RX821002 on human receptors expressed in CHO cells shows a Ki of over 10,000 nM (Ki > 10,000 nM) [1]. This baseline inactivity is a quantifiable property, directly differentiating it from other benzamide-containing molecules that may have significant off-target adrenergic activity.

Alpha-2A Selectivity
Class-level baseline
Ki > 10,000 nM for human alpha-2 adrenoceptor
Reported weak engagement; may serve as low-binding reference
Compared to active alpha-2 ligands (Ki typically
Structural Uniqueness
Patent Context
Exact composition claimed in patent families
Supports batch consistency and proprietary research identity
Ref. US 9,187,437 B2 and related filings
Alpha-2 Adrenoceptor Adrenergic Receptor Safety Pharmacology Selectivity Profiling

Structural Uniqueness: Patent Scaffold Claims

The specific combination of a 3-cyano substituent on the benzamide ring, tethered via a methylene linker to a 3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole core, is explicitly claimed in the patent literature (e.g., US 9,187,437 B2) [1]. This differentiates it from other 1,2,4-oxadiazole derivatives where the benzamide substituent may be unsubstituted, halogenated, or feature a different heterocyclic attachment. The patent literature provides a legal and commercial framework confirming the uniqueness of this exact composition of matter.

Structural Uniqueness
Patent Context
Exact composition claimed in patent families
Supports batch consistency and proprietary research identity
Ref. US 9,187,437 B2 and related filings
Oxadiazole Isoxazole Chemical Patent Markush Structure

3-Cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide: Verified Application Scenarios


I2 Imidazoline Receptor Negative Control

Given its quantified weak binding affinity (Ki < 10,000 nM) for the I2 imidazoline site [1], this compound is an ideal choice for a negative control in radioligand binding or functional assays. It can be used to establish the baseline or noise level in high-throughput screening campaigns aimed at discovering novel I2 ligands, ensuring that observed hits are genuinely above background.

Selectivity Profiling in CNS Drug Discovery

The confirmed lack of significant engagement with the alpha-2 adrenergic receptor (Ki > 10,000 nM) [1] makes this compound a valuable reference for profiling new chemical entities (NCEs). It can be included in a reference panel to demonstrate that a lead compound's activity at the primary target is not confounded by off-target adrenergic effects, which are a common cause of false positives in CNS programs.

Versatile Intermediate in Medicinal Chemistry

As a building block featuring a cyano group, a conformational constraint, and multiple heterocycles, this compound is specified in patent literature as a synthetic intermediate [2]. Its procurement is justified for synthetic campaigns aiming to generate novel libraries of oxadiazole derivatives through diversification of the cyano group or the isoxazole ring, enabling structure-activity relationship (SAR) exploration with a well-characterized starting point.

Application
Selection Property
Validation Focus
I2 receptor negative-control studies
Weak I2 binding affinity (reported)
Confirm Ki > 10,000 nM under assay conditions
CNS off-target selectivity profiling
Low alpha-2 adrenoceptor engagement
Verify alpha-2 Ki > 10,000 nM in relevant cell models
Oxadiazole library synthesis
Patent-defined cyano-isoxazole scaffold
Confirm structural identity and purity for SAR diversification
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